CID 71444741

Description

CID 71444741 (PubChem Compound Identifier 71444741) is a chemical entity cataloged in PubChem, a comprehensive database for chemical properties and bioactivity. The evidence primarily references CID as an identifier in analytical workflows (e.g., mass spectrometry, collision cross-section analysis) and as a subject in compound comparisons .

Properties

CAS No. |

56320-56-0 |

|---|---|

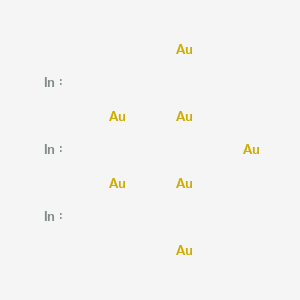

Molecular Formula |

Au7In3 |

Molecular Weight |

1723.22 g/mol |

InChI |

InChI=1S/7Au.3In |

InChI Key |

YDEWFJYZEUMYPJ-UHFFFAOYSA-N |

Canonical SMILES |

[In].[In].[In].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71444741” involves a series of chemical reactions under specific conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and efficiency. The industrial process also incorporates stringent quality control measures to meet regulatory standards and ensure the compound’s safety and efficacy.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 71444741” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms or introduce hydrogen atoms.

Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides to replace specific atoms or groups within the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines. Substitution reactions result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

Compound “CID 71444741” has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases and conditions.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “CID 71444741” involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

While direct data for CID 71444741 are absent, the evidence outlines robust methodologies for comparing compounds, which can be extrapolated:

Analytical Techniques

- Mass Spectrometry (MS): Used for structural elucidation via collision-induced dissociation (CID). For example, describes how CID fragmentation patterns differentiate ginsenoside isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) .

- Chromatography : GC-MS or LC-MS profiles (as in ) enable purity assessment and quantification .

- Computational Tools : PubChem’s similarity search and molecular descriptor calculations (e.g., logP, TPSA) are standard for comparing physicochemical properties .

Data Sources

- PubChem : Provides molecular formulas, stereochemistry, and bioactivity data for CID entries .

- Experimental Repositories : X-ray crystallography data (CCDC codes) and spectral libraries (e.g., Cambridge Structural Database) validate structural comparisons .

Hypothetical Comparison with Similar Compounds

Based on methodologies in the evidence, a comparative analysis of this compound would involve:

Structural Analogues

- Example : compares oscillatoxin derivatives (e.g., CID 101283546, CID 185389) by substituent groups (e.g., methyl, hydroxyl) and ring systems. A similar approach would apply to this compound .

- Key Parameters :

- Molecular weight and formula

- Functional groups (e.g., carboxyl, halogen)

- Stereochemistry (e.g., cis/trans isomerism)

Physicochemical Properties

- Predicted Properties : Tools like SwissADME or QSAR models estimate logP, solubility, and bioavailability. For example, reports logP values ranging from -1.47 to 1.83 for similar amines .

- Thermodynamic Stability : Heat of formation and bond dissociation energies (via quantum chemistry calculations) assess reactivity .

Data Gaps and Limitations

The evidence lacks specific data for this compound, posing challenges for a direct comparison. Key gaps include:

- Structural Information: No SMILES notation, IUPAC name, or spectral data .

- Experimental Data : Absence of synthesis protocols, bioassays, or toxicity reports .

Recommendations for Future Research

To enable a rigorous comparison, the following steps are advised:

Structural Elucidation : Perform NMR, X-ray crystallography, or high-resolution MS .

PubChem Metadata Expansion : Submit experimental data (e.g., synthesis, bioactivity) to PubChem .

In Silico Modeling : Use molecular docking or MD simulations to predict target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.